molecular formula C14H21NO3S B6617227 propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate CAS No. 1513475-62-1

propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate

Cat. No. B6617227
CAS RN: 1513475-62-1
M. Wt: 283.39 g/mol
InChI Key: AXSUOLOVRLUAAE-UHFFFAOYSA-N
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Description

Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is a carboxylic acid derivative of thieno[2,3-c]furan, a heterocyclic compound containing a sulfur atom. It is a colorless, crystalline solid compound with a melting point of 149-151°C and a molecular weight of 276.36 g/mol. The compound has a variety of applications in the fields of organic synthesis, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate is not well understood. However, studies suggest that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, the compound may act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies suggest that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. In addition, the compound may act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its stability in a variety of conditions. However, the compound can be toxic if handled improperly, and it can react with other compounds in the presence of heat or light.

Future Directions

The potential future directions for propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research could be conducted into its potential applications in the fields of organic synthesis, pharmaceuticals, and materials science. Additionally, the compound could be studied for its potential use as a reagent in the synthesis of other compounds.

Synthesis Methods

Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate can be synthesized using a variety of methods, including the reaction of an amine with a thiophene carboxylic acid derivative, the reaction of an amine with a thiophene carboxylic acid derivative in the presence of an acid catalyst, and the reaction of an amine with a thiophene carboxylic acid derivative in the presence of a base catalyst. In addition, the compound can be synthesized from the reaction of an amine with a thiophene carboxylic acid derivative in the presence of a Lewis acid catalyst.

Scientific Research Applications

Propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of novel compounds, including thieno[2,3-c]furan-3-carboxamides, thieno[2,3-c]furan-3-carboxylic acid derivatives, and thieno[2,3-c]furan-3-carboxylate esters. In addition, the compound has been used in the synthesis of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2, and has been used as a starting material for the synthesis of other thieno[2,3-c]furan derivatives.

properties

IUPAC Name

propan-2-yl 2-amino-4,4,6,6-tetramethylthieno[2,3-c]furan-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-7(2)17-12(16)8-9-10(19-11(8)15)14(5,6)18-13(9,3)4/h7H,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUOLOVRLUAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1C(OC2(C)C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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